3-[3,5-Bis(trifluoromethyl)phenyl]-5-(2-chloro-1,1-dimethylethyl)-1,2,4-oxadiazole
Description
3-[3,5-Bis(trifluoromethyl)phenyl]-5-(2-chloro-1,1-dimethylethyl)-1,2,4-oxadiazole is a fluorinated heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at positions 3 and 3. Key structural attributes include:
- 3,5-Bis(trifluoromethyl)phenyl group: A highly electron-withdrawing aromatic substituent, enhancing thermal and metabolic stability.
The compound’s design leverages fluorine’s electronegativity and the oxadiazole ring’s aromaticity, making it relevant for pharmaceutical and agrochemical applications, particularly in enzyme inhibition or receptor modulation.
Properties
IUPAC Name |
3-[3,5-bis(trifluoromethyl)phenyl]-5-(1-chloro-2-methylpropan-2-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF6N2O/c1-12(2,6-15)11-22-10(23-24-11)7-3-8(13(16,17)18)5-9(4-7)14(19,20)21/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWEXWCICFQYLST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C1=NC(=NO1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Core Heterocycle and Substituent Variations
Compound A : N-[3,5-Bis(trifluoromethyl)phenyl]-3-chloro-2,2-dimethylpropanamide (Ref: 10-F010172)
- Structure : Amide backbone with 3,5-bis(trifluoromethyl)phenyl and 3-chloro-2,2-dimethylpropanamide groups.
- This may enhance solubility in polar solvents but reduce membrane permeability . Reactivity: Amides are less prone to hydrolysis under acidic conditions compared to oxadiazoles, which can undergo ring-opening reactions in harsh environments. Applications: Likely suited for peptide mimicry or protease inhibition, whereas the target compound’s oxadiazole core may favor interactions with hydrophobic binding pockets.
Compound B : 3-(Bromomethyl)-5-(trifluoromethyl)-1,2,4-oxadiazole (Ref: 10-F385743)
- Structure : Oxadiazole ring with trifluoromethyl and bromomethyl substituents.
- Comparison: Substituent Reactivity: Bromomethyl is a superior leaving group compared to the chloro-dimethylethyl group, enabling nucleophilic substitution (e.g., alkylation reactions) . Electron-Withdrawing Capacity: Only one trifluoromethyl group in Compound B diminishes electron-withdrawing effects relative to the bis(trifluoromethyl)phenyl group in the target compound, impacting stability and aromaticity.
Structural and Functional Implications
| Property | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Core Structure | 1,2,4-Oxadiazole | Amide | 1,2,4-Oxadiazole |
| Key Substituents | 3,5-Bis(trifluoromethyl)phenyl; 2-chloro-1,1-dimethylethyl | 3,5-Bis(trifluoromethyl)phenyl; 3-chloro-2,2-dimethylpropanamide | Trifluoromethyl; bromomethyl |
| Electron Effects | Strong electron withdrawal (bis-CF₃) stabilizes aromatic ring | Moderate electron withdrawal (amide + CF₃) | Moderate electron withdrawal (single CF₃) |
| Steric Bulk | High (dimethylethyl group) | Moderate (propanamide chain) | Low (bromomethyl) |
| Reactivity | Resists hydrolysis; potential for halogen displacement | Hydrolysis-resistant amide; limited substitution | High (Br as leaving group) |
| Applications | Agrochemicals (pesticides), kinase inhibitors | Peptidomimetics, enzyme inhibitors | Alkylating agents, intermediates in synthesis |
Research Findings and Trends
- Metabolic Stability : Fluorinated compounds like the target molecule exhibit prolonged half-lives due to C-F bond resistance to oxidative metabolism .
- Binding Affinity : The bis(trifluoromethyl)phenyl group in the target compound enhances hydrophobic interactions with protein pockets, as observed in kinase inhibitor studies .
- Synthetic Challenges : Introducing multiple trifluoromethyl groups requires specialized fluorination agents (e.g., Ruppert-Prakash reagent), increasing synthesis complexity compared to Compounds A and B .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
